N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methylphenoxy)acetamide
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Description
The compound “N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methylphenoxy)acetamide” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core . This core is a fused nitrogen-containing heterocyclic ring system, which is considered a privileged structure in biologically active compounds . It is related to the chemical composition of purine, another fused heterocyclic ring containing pyrimidine and imidazole rings .
Synthesis Analysis
The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been achieved under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . These compounds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is linked with a 1,4-disubstituted-1,2,3-triazole via a methylene-oxy group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve a Huisgen 1,3-dipolar cycloaddition reaction . This reaction is a type of organic reaction that generates a five-membered cyclic compound from a 1,3-dipole and a dipolarophile .Mechanism of Action
Target of Action
The compound N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methylphenoxy)acetamide, also known as F2823-0897, primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
F2823-0897 acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 by F2823-0897 affects the cell cycle regulation pathway . CDK2 is essential for the G1/S transition, and its inhibition prevents cells from entering the S phase, where DNA replication occurs . This leads to cell cycle arrest, thereby inhibiting cell proliferation .
Result of Action
The primary result of F2823-0897’s action is the inhibition of cell proliferation . By preventing the activation of CDK2, the compound induces cell cycle arrest, which inhibits the growth of cells . This makes F2823-0897 a potential candidate for cancer treatment, as it could selectively target and inhibit the growth of tumor cells .
Future Directions
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-4-8-18(9-5-14)30-12-20(28)25-26-13-23-21-19(22(26)29)11-24-27(21)17-7-6-15(2)16(3)10-17/h4-11,13H,12H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLUNEOLWVWIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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